Bromophycolide D
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Overview
Description
Bromophycolide D is a natural product found in Callophycus serratus with data available.
Scientific Research Applications
Antimalarial Activity
Bromophycolide D, along with other bromophycolides, has been isolated from the Fijian red alga Callophycus serratus. These compounds, including this compound, have demonstrated activity against the human malaria parasite Plasmodium falciparum. Studies have revealed that some bromophycolides exhibit low micromolar range activity against this parasite, highlighting their potential as antimalarial agents (Lane et al., 2009); (Kubanek et al., 2009).
Cytotoxicity in Cancer Cell Lines
Several studies have focused on the cytotoxic properties of bromophycolides against human cancer cell lines. For instance, bromophycolides have shown modest cytotoxicity toward selected human cancer cell lines. This research expands the known structural variety of diterpene-benzoate macrolides and their potential as anticancer agents (Lin et al., 2010); (Kubanek et al., 2006).
Chemical Defense in Marine Algae
Bromophycolides, including this compound, have been implicated in the antimicrobial chemical defense of marine algae. Studies using desorption electrospray ionization mass spectrometry (DESI-MS) have been conducted to detect bromophycolides on algal tissue surfaces. These studies aim to understand the role of bromophycolides in the chemical defense mechanisms of marine organisms (Nyadong et al., 2009).
Properties
Molecular Formula |
C27H37Br3O4 |
---|---|
Molecular Weight |
665.3 g/mol |
IUPAC Name |
(3R,7S,8S,11R,12S,15S)-7,11-dibromo-15-(2-bromopropan-2-yl)-12,21-dihydroxy-8,12-dimethyl-4-methylidene-16-oxatricyclo[16.3.1.03,8]docosa-1(21),18(22),19-trien-17-one |
InChI |
InChI=1S/C27H37Br3O4/c1-16-6-9-21(28)26(4)12-10-22(29)27(5,33)13-11-23(25(2,3)30)34-24(32)17-7-8-20(31)18(14-17)15-19(16)26/h7-8,14,19,21-23,31,33H,1,6,9-13,15H2,2-5H3/t19-,21+,22-,23+,26+,27+/m1/s1 |
InChI Key |
FSMLSBUFRKSDGX-AVUAXDHISA-N |
Isomeric SMILES |
C[C@]12CC[C@H]([C@@](CC[C@H](OC(=O)C3=CC(=C(C=C3)O)C[C@@H]1C(=C)CC[C@@H]2Br)C(C)(C)Br)(C)O)Br |
Canonical SMILES |
CC12CCC(C(CCC(OC(=O)C3=CC(=C(C=C3)O)CC1C(=C)CCC2Br)C(C)(C)Br)(C)O)Br |
Synonyms |
bromophycolide D |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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